molecular formula C26H25ClF3N5O3 B1684519 TAK-285 CAS No. 871026-44-7

TAK-285

货号 B1684519
CAS 编号: 871026-44-7
分子量: 548 g/mol
InChI 键: ZYQXEVJIFYIBHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAK-285 is a novel investigational dual HER2/EGFR inhibitor . It is a low-molecular-weight compound that was designed and synthesized by Takeda Pharmaceutical Company, Osaka, Japan . It specifically targets human epidermal growth factor receptor (EGFR) and HER2 .


Synthesis Analysis

New TAK-285 derivatives were synthesized and biologically evaluated as dual EGFR/HER2 inhibitors . For instance, compound 9f exhibited IC50 values of 2.3 nM over EGFR and 234 nM over HER2, which is 38-fold of staurosporine and 10-fold of TAK-285 over EGFR .


Molecular Structure Analysis

The molecular formula of TAK-285 is C26H25ClF3N5O3 . It has an exact mass of 547.16 and a molecular weight of 547.960 . The structure of TAK-285 was analyzed using docking and MD simulations coupled to the MMGBSA approach .


Chemical Reactions Analysis

New TAK-285 derivatives were synthesized and characterized as dual EGFR/HER2 inhibitors . These derivatives showed IC50 values in the range of 1.0–7.3 nM and 0.8–2.8 nM against PC3 and 22RV1 prostate carcinoma cell lines, respectively .


Physical And Chemical Properties Analysis

TAK-285 has a molecular formula of C26H25ClF3N5O3 and a molecular weight of 547.960 . The absorption of TAK-285 was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d .

科学研究应用

Specific Scientific Field

Oncology, specifically the treatment of various types of cancer .

Summary of the Application

TAK-285 is a novel, investigational, dual EGFR/HER2 inhibitor that has been shown to penetrate the CNS and has comparable inhibitory efficacy to lapatinib . It has been used in the treatment of cancers that express HER2 or EGFR .

Methods of Application or Experimental Procedures

In mouse and rat xenograft tumor models, TAK-285 showed antitumor activity against cancers that expressed HER2 or EGFR . TAK-285 was examined in a model of breast cancer brain metastasis using direct intracranial injection of BT-474-derived luciferase-expressing cells .

Results or Outcomes

TAK-285 showed antitumor activity in mouse and rat xenograft tumor models . It was as effective as lapatinib in antitumor activity in a mouse subcutaneous BT-474 breast cancer xenograft model . In a model of breast cancer brain metastasis, TAK-285 showed greater inhibition of brain tumor growth compared to animals treated with lapatinib .

Phase I Clinical Trial

Specific Scientific Field

Clinical Oncology .

Summary of the Application

A phase I first-in-human study was conducted in Japanese patients to investigate the safety, pharmacokinetics (PKs), and determine the maximum tolerated dose (MTD) of oral TAK-285 .

Methods of Application or Experimental Procedures

The TAK-285 dose was escalated until MTD was determined. A second patient cohort received TAK-285 at the MTD for at least 4 weeks .

Results or Outcomes

TAK-285 was well tolerated. Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite. Consequently, the MTD was determined to be 300 mg b.i.d . Absorption of TAK-285 was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d . A partial response was observed for one patient with parotid cancer who received 300 mg b.i.d .

Application in Brain Metastases Treatment

Specific Scientific Field

Neuro-Oncology .

Summary of the Application

TAK-285 has been studied for its potential in treating brain metastases . It is not a P-glycoprotein (Pgp) substrate, which suggests it may be useful in developing treatments for brain metastases .

Methods of Application or Experimental Procedures

The antitumor activity of TAK-285 was studied in murine xenografts .

Results or Outcomes

The studies suggested that TAK-285 has strong antitumor activity and may be useful in the development of agents with the potential to treat brain metastases .

Structure-Based Drug Design Studies

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

TAK-285 has been the subject of structure-based drug design studies . These studies aim to improve the efficacy of the drug by modifying its structure based on its interactions with its target.

Methods of Application or Experimental Procedures

Application in Brain Metastases Treatment

Specific Scientific Field

Neuro-Oncology .

Summary of the Application

TAK-285 has been studied for its potential in treating brain metastases . It is not a P-glycoprotein (Pgp) substrate, which suggests it may be useful in developing treatments for brain metastases .

Methods of Application or Experimental Procedures

The antitumor activity of TAK-285 was studied in murine xenografts .

Results or Outcomes

The studies suggested that TAK-285 has strong antitumor activity and may be useful in the development of agents with the potential to treat brain metastases .

Structure-Based Drug Design Studies

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

TAK-285 has been the subject of structure-based drug design studies . These studies aim to improve the efficacy of the drug by modifying its structure based on its interactions with its target.

Methods of Application or Experimental Procedures

The structure of TAK-285 and its interactions with its target, the Human Epidermal Growth Factor Receptor-1 (EGFR), are studied . Based on these interactions, modifications to the structure of TAK-285 are proposed to improve its efficacy .

Results or Outcomes

The results of these studies are typically proprietary to the researchers or the pharmaceutical company sponsoring the research .

安全和危害

TAK-285 was well tolerated in a phase I first-in-human study . Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite . Safety data sheets recommend avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The toxicity profile and PK properties of oral TAK-285 warrant further evaluation . The development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against certain prostate carcinoma cell lines suggests potential future directions for research .

属性

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236136
Record name TAK-285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tak-285

CAS RN

871026-44-7
Record name TAK-285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-285
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-(2-aminoethyl)-N-{3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-5H-pyrrolo[3,2-d]pyrimidin-4-amine dihydrochloride (150 mg), 3-hydroxy-3-methylbutyric acid (68 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (166 mg), 1-hydroxybenzotriazole monohydrate (133 mg), triethylamine (0.40 mL) and N,N-dimethylformamide (5.0 mL) was stirred at room temperature for 5 days. Water was added to the reaction system and the mixture was extracted with ethyl acetate. The organic layer washed with water and saturated brine and dried over magnesium sulfate. After concentration under reduced pressure, the residue was separated and purified by basic silica gel column chromatography (eluent, ethyl acetate→ethyl acetate:methanol=9:1). Crystallization from ethyl acetate-diisopropyl ether gave the title compound (122 mg) as colorless crystals.
Name
5-(2-aminoethyl)-N-{3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}-5H-pyrrolo[3,2-d]pyrimidin-4-amine dihydrochloride
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tak-285
Reactant of Route 2
Reactant of Route 2
Tak-285
Reactant of Route 3
Reactant of Route 3
Tak-285
Reactant of Route 4
Reactant of Route 4
Tak-285
Reactant of Route 5
Reactant of Route 5
Tak-285
Reactant of Route 6
Reactant of Route 6
Tak-285

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。